In-Depth Technical Guide to the Crystal Structure of Nickel Tungstate (NiWO₄)
In-Depth Technical Guide to the Crystal Structure of Nickel Tungstate (NiWO₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel tungstate (B81510) (NiWO₄) is an inorganic compound that has garnered significant interest for its applications in catalysis, humidity sensing, electrochromic devices, and as a potential cathode material in energy storage. A thorough understanding of its crystallographic structure is fundamental to elucidating its physicochemical properties and optimizing its performance in various applications. This technical guide provides a comprehensive analysis of the crystal structure of nickel tungstate, detailing its crystallographic parameters, atomic coordination, and the experimental methodologies employed for its characterization.
Core Crystal Structure of Nickel Tungstate
Nickel tungstate crystallizes in a wolframite-type monoclinic structure .[1][2][3] This structure is a common arrangement for tungstates with smaller divalent cations. The crystallographic details are defined by the space group P2/c (No. 13) .[1][2][3]
The fundamental building blocks of the NiWO₄ lattice are distorted octahedra of [NiO₆] and [WO₆].[2][3] In this arrangement, both the nickel (Ni²⁺) and tungsten (W⁶⁺) cations are coordinated with six oxygen atoms. These octahedra share edges to form zigzag chains that extend along the c-axis.[4] The presence of two non-equivalent oxygen atom sites within the lattice leads to variations in the Ni-O and W-O bond lengths, resulting in the distortion of the octahedra.[1][2]
Quantitative Crystallographic Data
The precise structural parameters of nickel tungstate have been determined through experimental techniques such as X-ray and neutron powder diffraction, with the data refined using the Rietveld method.[1][5] The following tables summarize the key quantitative data for NiWO₄.
Table 1: Lattice Parameters for Monoclinic NiWO₄
This table presents experimentally determined and computationally calculated lattice parameters. The values from different sources show strong agreement, confirming the structural model.
| Parameter | Experimental Value[5] | Calculated Value (Materials Project)[4] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2/c | P2/c |
| a (Å) | 4.599(3) | 4.58 |
| b (Å) | 5.664(5) | 5.66 |
| c (Å) | 4.910(5) | 4.92 |
| α (°) | 90 | 90 |
| β (°) | 90.06(7) | 90.05 |
| γ (°) | 90 | 90 |
| Unit Cell Volume (ų) | 127.7(1) | 127.58 |
Table 2: Atomic Coordinates and Wyckoff Positions
The atomic positions within the unit cell define the precise arrangement of the crystal. The data below is derived from computational modeling and is consistent with experimental findings.
| Atom | Wyckoff Position | x | y | z |
| W | 2e | 0 | 0.821125 | 0.75 |
| Ni | 2f | 0.5 | 0.655757 | 0.25 |
| O1 | 4g | 0.739802 | 0.621539 | 0.905221 |
| O2 | 4g | 0.778331 | 0.109297 | 0.929754 |
| Source: Materials Project[4] |
Table 3: Selected Interatomic Bond Distances
The distortion in the octahedral coordination is evident from the range of bond lengths for both W-O and Ni-O.
| Bond | Bond Length (Å) |
| W-O | 1.81 - 2.12 |
| Ni-O | 2.03 - 2.06 |
| Source: Materials Project[4] |
Experimental Protocols
The characterization of the NiWO₄ crystal structure relies on precise synthesis of the material followed by detailed structural analysis.
Synthesis of NiWO₄ Polycrystalline Powder
Several methods are employed to synthesize NiWO₄, with hydrothermal and co-precipitation methods being common for producing crystalline powders suitable for diffraction studies.
A. Hydrothermal Synthesis Protocol:
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Precursor Preparation: Prepare aqueous solutions of a nickel salt (e.g., 3 mmol of Ni(NO₃)₂·6H₂O in 25 mL distilled water) and a tungstate salt (e.g., 5 mmol of Na₂WO₄·2H₂O in 25 mL distilled water).
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Mixing: Combine the two solutions under magnetic stirring for approximately 30 minutes at room temperature to form a precursor mixture.
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Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in a convection oven at a specified temperature (e.g., 180 °C) for a set duration (e.g., 18 hours).
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Product Recovery: After the autoclave cools to room temperature, collect the precipitate by centrifugation.
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Washing and Drying: Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts. Dry the final powder in an oven (e.g., at 60-80 °C).
B. Co-precipitation Synthesis Protocol:
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Precursor Preparation: Prepare separate aqueous solutions of nickel nitrate (B79036) hexahydrate and sodium tungstate dihydrate.
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Precipitation: Add the nickel nitrate solution dropwise into the sodium tungstate solution under vigorous stirring. A precipitate of NiWO₄ will form immediately.
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Aging: Allow the suspension to age for a period (e.g., 1-2 hours) to ensure complete reaction and improve crystallinity.
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Product Recovery and Washing: Collect the precipitate via filtration or centrifugation. Wash the product thoroughly with deionized water to remove soluble salts.
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Calcination: Dry the washed powder and then calcine it in a furnace at a high temperature (e.g., 800 °C for 1 hour) to obtain the final, well-crystallized NiWO₄ product.[5]
Structural Analysis Protocol: X-ray Diffraction (XRD) and Rietveld Refinement
Powder XRD is the primary technique for determining the crystal structure of polycrystalline materials like NiWO₄. The Rietveld method is then used to refine the structural model against the experimental data.
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Data Collection:
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A finely ground powder sample of NiWO₄ is mounted onto a sample holder.
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The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å).
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The diffraction pattern is collected over a wide angular range (e.g., 10-90° 2θ) with a small step size.
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Rietveld Refinement Procedure:
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Initial Model: An initial structural model is required, which includes the space group (P2/c), approximate lattice parameters, and atomic positions for Ni, W, and O. These can be obtained from crystallographic databases.
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Refinement Software: Software such as FULLPROF, GSAS, or TOPAS is used for the refinement.
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Stepwise Refinement: The refinement is performed iteratively by adjusting parameters to minimize the difference between the observed and calculated diffraction patterns. A typical refinement sequence is as follows:
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Scale Factor and Background: The overall scale factor is refined first, followed by fitting the background using a suitable polynomial function.
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Lattice Parameters and Zero-Shift: The unit cell parameters (a, b, c, β) and the instrument's zero-shift error are refined.
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Peak Profile Parameters: The peak shape is modeled using functions like pseudo-Voigt or Pearson VII. Parameters controlling the peak width (U, V, W) and shape are refined to account for instrumental and sample-related broadening.
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Atomic Positions: The fractional atomic coordinates (x, y, z) for the oxygen atoms are refined (Ni and W are often in fixed special positions).
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Isotropic Displacement Parameters: Isotropic displacement parameters (B_iso), which account for thermal vibrations, are refined for each atom.
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Convergence and Quality Assessment: The refinement is considered converged when the parameter shifts become negligible. The quality of the fit is assessed using reliability factors (R-factors) such as the weighted profile R-factor (R_wp) and the goodness-of-fit (χ²). For a good refinement, R_wp is typically below 10% and χ² approaches 1.[5]
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Visualization of Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from material synthesis to final crystal structure determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Band-Gap Energy and Electronic d–d Transitions of NiWO4 Studied under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
